Pyrinuron
Overview
Description
N-(4-nitrophenyl)-N’-[(pyridin-3-yl)methyl]urea . It was formerly used as a rodenticide but its commercial distribution was voluntarily suspended in 1979. Pyrinuron is not approved by the Environmental Protection Agency for use in the United States. If ingested by humans in high doses, it may selectively destroy insulin-producing beta cells in the pancreas, causing type 1 diabetes .
Preparation Methods
Pyrinuron can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrophenyl isocyanate with 3-pyridylmethylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial production methods for this compound are not well-documented due to its discontinued use as a rodenticide. the laboratory synthesis methods provide a basis for understanding its preparation.
Chemical Reactions Analysis
Pyrinuron undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitro and pyridine derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like dichloromethane. Major products formed from these reactions include amino derivatives and substituted ureas.
Scientific Research Applications
Chemistry: Pyrinuron is used as a model compound in studies of urea derivatives and their reactivity.
Biology: Research has explored the effects of this compound on insulin-producing beta cells, providing insights into diabetes mechanisms.
Medicine: Although not used therapeutically, this compound’s ability to selectively destroy beta cells has implications for understanding and potentially treating type 1 diabetes.
Industry: This compound’s rodenticidal properties were once utilized in pest control, although its use has been discontinued
Mechanism of Action
Pyrinuron exerts its effects by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), leading to the formation of Vacor-mononucleotide (VMN). VMN activates the NADase SARM1, which results in neurodegeneration. This mechanism is responsible for the selective destruction of insulin-producing beta cells in the pancreas .
Comparison with Similar Compounds
Pyrinuron is similar to other rodenticides such as warfarin and bromadiolone. its unique mechanism of action involving the inhibition of NAMPT and activation of SARM1 sets it apart. Unlike warfarin, which acts as an anticoagulant, this compound’s primary effect is neurodegeneration through metabolic disruption .
Similar compounds include:
Warfarin: An anticoagulant rodenticide.
Bromadiolone: A potent anticoagulant rodenticide.
Difenacoum: Another anticoagulant rodenticide with a similar mode of action to warfarin.
This compound’s distinct mechanism and discontinued use highlight its unique position among rodenticides.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridin-3-ylmethyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(15-9-10-2-1-7-14-8-10)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKZWXHKFXZIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
Record name | PYRIMINIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5167 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042360 | |
Record name | N-(4-Nitrophenyl)-N'-(3-pyridinylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042360 | |
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Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyriminil is a yellow, resembling corn meal. Used as a single-dose, acute rodenticide. Not registered as a pesticide in the U.S. (EPA, 1998), Yellow or yellow-green solid; [HSDB] Light yellow flakes; [MSDSonline] | |
Record name | PYRIMINIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5167 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pyriminil | |
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URL | https://haz-map.com/Agents/6918 | |
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Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4), In water, 4.81X10+2 mg/L at 25 °C /Estimated/ | |
Record name | SID49827831 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PYRIMINIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.39X10-9 mm Hg at 25 °C /Estimated/ | |
Record name | PYRIMINIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
PNU probably produces toxic effects by reducing intracellular synthesis of NAD & NADH (oxidized & reduced nicotinamide adenine dinucleotide). Extensive destruction of pancreatic beta cells appears histologically on autopsy, & marked insulinopenia in presence of normal glucagon levels suggests a specific beta cell cytotoxic effect., A possible mechanism for PNU-induced postural hypotension was reported ... /& it was/ found that baseline norepinephrine level was abnormally low & that levels remained low after induction of postural hypotension in a poisoned patient. It was suggested that PNU produced a selective sympathectomy similar to that produced by 6-hydroxydopamine., ... It /has been/ shown that pyriminil specifically inhibits the NADH:ubiquinone reductase activity of complex I in mammalian mitochondria. The activity of other respiratory enzymes of mitochonrai is unaffected at concentrations that completely inhibit the redox and energetic function of complex I. Inhibition of complex I activity quantitatively correlates with the inhibition of insulin release in insulinoma cells and pancreatic islets and is also consistent with the doses reported in cases of human poisoning. The results indicate that the toxic and diabetogenic action of pyriminil primarily derives from the inhibition of mitochondrial respiration of NAD-linked substrates in the high energy demanding pancreatic islets., It has been reported that Vacor, a rodenticide containing N-3-pyridylmethyl-N'-p-nitrophenyl urea, causes insulin-dependent diabetes mellitus. The pathomechanism of Vacor-induced diabetes mellitus has not been clarified yet. The effect of Vacor, therefore, was studied in terms of insulin release from isolated rat pancreatic islets. Vacor suppressed glucose-stimulated insulin release, but did not affect the insulin release induced by theophylline or 12-o-tetra-decanoylphorbol 13-acetate. It is suspected that the suppression of insulin release from pancreatic islets by Vacor may contribute to the pathogenesis of Vacor-induced diabetes mellitus and that this suppression might not be related to cAMP and C-kinase. | |
Record name | PYRIMINIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6460 | |
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Color/Form |
Yellow, resembles cornmeal or yellow-green powder | |
CAS No. |
53558-25-1 | |
Record name | PYRIMINIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5167 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pyrinuron | |
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Record name | Pyrinuron [ANSI] | |
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Record name | Urea, N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N-(4-Nitrophenyl)-N'-(3-pyridinylmethyl)urea | |
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Record name | 1-(4-nitrophenyl)-3-(3-pyridylmethyl)urea | |
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Record name | PYRIMINIL | |
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Record name | PYRIMINIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6460 | |
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Melting Point |
Decomposes at 433 °F (EPA, 1998), 223-225 °C (decomp) | |
Record name | PYRIMINIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5167 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PYRIMINIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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